molecular formula C8H14S B14561329 6-Thiabicyclo[3.2.1]octane, 5-methyl- CAS No. 61860-22-8

6-Thiabicyclo[3.2.1]octane, 5-methyl-

Cat. No.: B14561329
CAS No.: 61860-22-8
M. Wt: 142.26 g/mol
InChI Key: KWFGSOGPKBXFMB-UHFFFAOYSA-N
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Description

6-Thiabicyclo[321]octane, 5-methyl- is a sulfur-containing bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiabicyclo[3.2.1]octane, 5-methyl- typically involves the use of intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This method allows for the efficient construction of the bicyclic skeleton with high stereocontrol.

Industrial Production Methods

Industrial production of 6-Thiabicyclo[3.2.1]octane, 5-methyl- may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Thiabicyclo[3.2.1]octane, 5-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bicyclic framework or the sulfur atom, leading to different reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom or the bicyclic carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced bicyclic compounds, and substituted derivatives. The specific products depend on the reagents and conditions used.

Scientific Research Applications

6-Thiabicyclo[3.2.1]octane, 5-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 6-Thiabicyclo[3.2.1]octane, 5-methyl- exerts its effects involves interactions with molecular targets and pathways. The sulfur atom can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The bicyclic framework provides rigidity, affecting how the compound interacts with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Thiabicyclo[321]octane, 5-methyl- is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position

Properties

CAS No.

61860-22-8

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

5-methyl-6-thiabicyclo[3.2.1]octane

InChI

InChI=1S/C8H14S/c1-8-4-2-3-7(5-8)6-9-8/h7H,2-6H2,1H3

InChI Key

KWFGSOGPKBXFMB-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1)CS2

Origin of Product

United States

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